molecular formula C8H7IN2O3 B14811951 4-Cyclopropoxy-3-iodo-2-nitropyridine

4-Cyclopropoxy-3-iodo-2-nitropyridine

Cat. No.: B14811951
M. Wt: 306.06 g/mol
InChI Key: PYLXOMAIQPXVHZ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-iodo-2-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, an iodine atom at the 3-position, and a nitro group at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-iodo-2-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by iodination and cyclopropoxylation. For instance, starting from 4-nitropyridine, the compound can be synthesized through the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risks associated with highly exothermic reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-iodo-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

    Reduction: The major product is 4-Cyclopropoxy-3-amino-2-nitropyridine.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-iodo-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-iodo-2-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom and cyclopropoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-3-iodo-2-nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodo-2-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-7-6(14-5-1-2-5)3-4-10-8(7)11(12)13/h3-5H,1-2H2

InChI Key

PYLXOMAIQPXVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])I

Origin of Product

United States

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